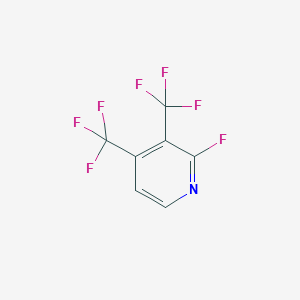

2-Fluoro-3,4-bis(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Quaternary Pyridine Salts

The synthesis of mono- and bis-quaternary pyridine salts has been studied using F- and CF3-substituted pyridines. These salts have potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

Electrophilic Fluorination of Imines and Pyridines

N-fluoro-bis[(trifluoromethyl)sulfonyl]imide has been used for the direct fluorination of imines and methyl-substituted pyridines, suggesting the formation of an enamine intermediate in these reactions (Ying et al., 1996).

Fluorination in Aqueous Conditions

A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using electrophilic fluorinating reagents in aqueous conditions has been described, offering a novel approach to pyridine synthesis (Liu et al., 2015).

Synthesis of Pyridine-3,4-diols

Trifluoromethyl-substituted pyridinol derivatives have been synthesized and used as precursors for palladium-catalyzed cross-coupling reactions, with applications in fluorescence measurements (Lechel et al., 2010).

Analytical and Material Applications

Chemosensor for Fluoride Ions

2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for the detection of fluoride ions, demonstrating the utility of pyridine derivatives in sensing applications (Chetia & Iyer, 2008).

Synthesis of Fluorinated Polyimides

Novel fluorinated polyimides derived from diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, showing excellent thermal stability and electrical properties (Madhra et al., 2002).

Electroluminescent Applications

Iridium complexes with pyridine derivatives have been investigated for electroluminescent applications, demonstrating potential in organic light-emitting diodes (OLEDs) (Han et al., 2019).

Poly(arylene ether)s Synthesis

New poly(arylene ether)s containing pyridine and fluorine in the main chain have been developed, offering high thermal stability and good solubility in organic solvents (Mohanty et al., 2010).

Mécanisme D'action

Target of Action

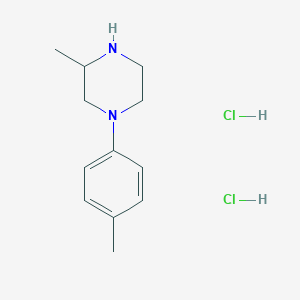

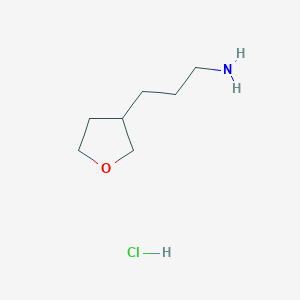

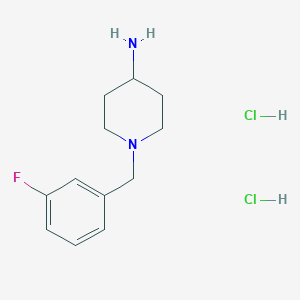

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily used as a reactant in the preparation of aminopyridines . Aminopyridines are a class of compounds that have been found to have a wide range of biological activities, including acting as antagonists at various receptor sites .

Mode of Action

The compound acts as a reactant in amination reactions, which are chemical reactions in which an amine group is introduced into a molecule . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is known that the compound is involved in the synthesis of aminopyridines , which can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

As a reactant in chemical syntheses, its bioavailability would be determined by the properties of the final product, such as the aminopyridines .

Result of Action

The primary result of the action of this compound is the production of aminopyridines . These compounds have a wide range of biological activities, depending on their specific structures and targets.

Safety and Hazards

While specific safety and hazards information for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is not available, it’s important to note that handling of similar compounds should be done with care. For example, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be kept away from open flames, hot surfaces, and sources of ignition. It’s incompatible with strong oxidizing agents and can produce hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Fluoro-3,4-bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity to target biomolecules, leading to specific interactions. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to certain proteins, altering their conformation and function. These interactions are crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to downstream signaling events. These molecular interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects may occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux, altering the levels of specific metabolites within cells. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-fluoro-3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPEPLPDVBJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)

![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)